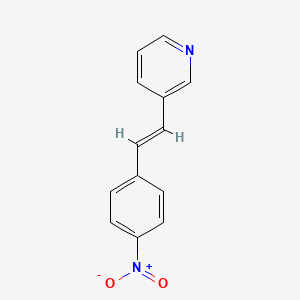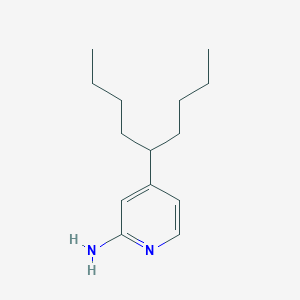
4-(1-Butylpentyl)pyridin-2-ylamine
Vue d'ensemble
Description
4-(1-Butylpentyl)pyridin-2-ylamine is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as PBA or 4-BP. PBA has been widely studied in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
PBA has been studied extensively for its potential applications in various fields. In medicine, PBA has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In agriculture, PBA has been shown to enhance plant growth and improve stress tolerance. In material science, PBA has been studied for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of PBA is not fully understood. However, it is believed that PBA exerts its effects by modulating various signaling pathways in cells. In particular, PBA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects:
PBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBA can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. PBA has also been shown to inhibit the activation of inflammatory pathways and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that PBA can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PBA in lab experiments is its relatively low cost and ease of synthesis. PBA is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using PBA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on PBA. One area of interest is the development of PBA-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the use of PBA in agriculture to improve crop yields and stress tolerance. Additionally, further studies are needed to fully understand the mechanism of action of PBA and its potential applications in material science.
Propriétés
IUPAC Name |
4-nonan-5-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-3-5-7-12(8-6-4-2)13-9-10-16-14(15)11-13/h9-12H,3-8H2,1-2H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBMURBNJQQQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428538 | |
| Record name | 2-Pyridinamine, 4-(1-butylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinamine, 4-(1-butylpentyl)- | |
CAS RN |
72914-15-9 | |
| Record name | 2-Pyridinamine, 4-(1-butylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

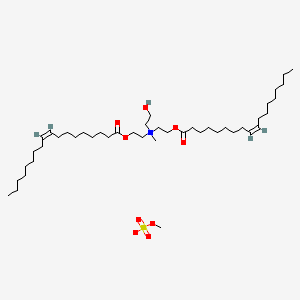
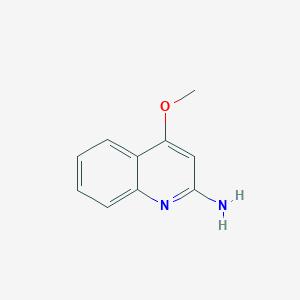
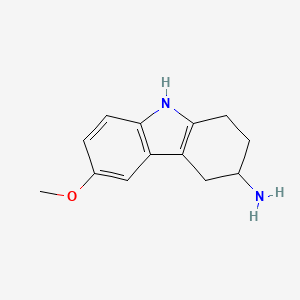
![[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester](/img/structure/B1623851.png)



![[(E)-2-ethylsulfonylethenyl]benzene](/img/structure/B1623859.png)

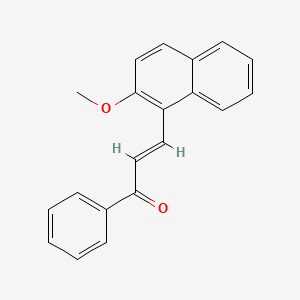

![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1623866.png)

